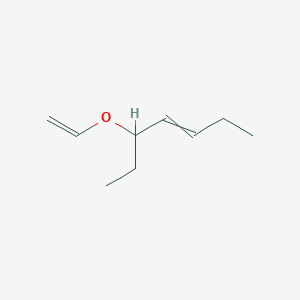
5-(Ethenyloxy)hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethenyloxy)hept-3-ene is an organic compound characterized by the presence of an ethenyloxy group attached to a hept-3-ene backbone This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethenyloxy)hept-3-ene can be achieved through several methods. One common approach involves the reaction of hept-3-ene with ethenol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethenyloxy)hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethenyloxy group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles, such as halides or amines, can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a diverse array of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-(Ethenyloxy)hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Ethenyloxy)hept-3-ene involves its interaction with specific molecular targets and pathways. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Hept-3-ene: A simple alkene with a similar backbone but lacking the ethenyloxy group.
5-(Methoxy)hept-3-ene: A compound with a methoxy group instead of an ethenyloxy group.
5-(Ethenyloxy)hex-3-ene: A shorter-chain analogue with similar functional groups.
Uniqueness
5-(Ethenyloxy)hept-3-ene is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and potential applications. This functional group allows for a broader range of chemical modifications and interactions compared to its simpler analogues.
Propiedades
Número CAS |
90363-14-7 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
5-ethenoxyhept-3-ene |
InChI |
InChI=1S/C9H16O/c1-4-7-8-9(5-2)10-6-3/h6-9H,3-5H2,1-2H3 |
Clave InChI |
PGPXSPCSXBRFNI-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(CC)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
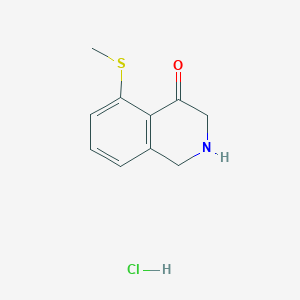
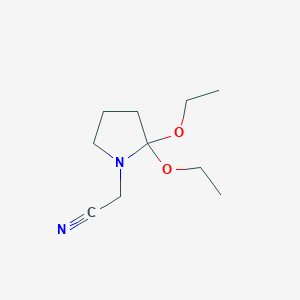
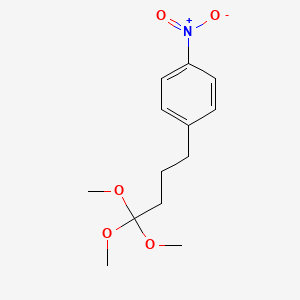

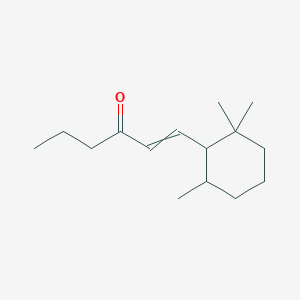
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
